(2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (phenyl) and ether (R-O-R’) groups, as well as an alcohol (R-OH) group. The tetrahydropyran ring introduces a cyclic ether (or oxane) structure. The “(S)” designation refers to the specific arrangement of these groups in three-dimensional space, following the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ether and alcohol functional groups. For example, under acidic conditions, ethers can undergo cleavage reactions. The alcohol group could potentially be oxidized to form a carbonyl compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an alcohol group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Diversity-Oriented Synthesis
In the realm of scientific research, the compound (S)-2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol and its structural derivatives have been explored for diverse synthetic applications. One notable study delves into the diversity-oriented synthesis of a library of substituted tetrahydropyrans using oxidative carbon-hydrogen bond activation and click chemistry. This approach yielded a variety of non-natural compounds with potential for screening against diverse biological targets (Zaware et al., 2011).
Novel Synthesis Methods
Furthermore, innovative methods have been developed for the synthesis of p-aminobenzoic acid diamides based on related structural analogs of the compound . These methods involve a series of reactions leading to the formation of diamides, showcasing the compound's utility in synthetic organic chemistry (Agekyan & Mkryan, 2015).
Unusual Reaction Pathways
The compound and its analogs have also been noted for their participation in unusual reaction pathways. For instance, in the synthesis of certain dienones, the compound underwent an unexpected tandem sequence of reactions, demonstrating its role in facilitating complex chemical transformations (Khatri & Samant, 2015).
Structural and Functional Insights
Research has not only focused on the synthetic aspects but also on understanding the structural and functional aspects of the compound and its derivatives. Studies involving X-ray powder diffraction data have provided valuable insights into the molecular structure, facilitating its use in further synthetic applications, such as the synthesis of the anticoagulant apixaban (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLRXIWDMHQDJ-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CO)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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